molecular formula C21H25N5O2 B2537942 1-(4-butoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034609-65-7

1-(4-butoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No. B2537942
CAS RN: 2034609-65-7
M. Wt: 379.464
InChI Key: DYDQOGNPNYGUPJ-UHFFFAOYSA-N
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Description

The compound "1-(4-butoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential therapeutic applications, particularly as anticancer agents. The structural motif of diaryl urea is characterized by the presence of two aryl groups attached to a urea moiety, which can be further modified to enhance biological activity and specificity.

Synthesis Analysis

The synthesis of diaryl urea derivatives often involves the formation of the urea linkage between an aryl amine and an isocyanate or carbamate precursor. In the context of similar compounds, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported, where computer-aided design was utilized to optimize the structure for antiproliferative activity against various cancer cell lines . Although the specific synthesis of "1-(4-butoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy. Single crystal X-ray diffraction (XRD) and density functional theory (DFT) studies can provide detailed insights into the geometry of the molecules, as well as the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These studies are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions depending on the substituents attached to the aryl rings and the urea moiety. For instance, the thermolysis of certain uracil derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolyl groups found in the compound of interest . The reactivity of the compound can also be influenced by the presence of electron-donating or withdrawing groups, which can affect the stability and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The introduction of a butoxy group, as in "1-(4-butoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea", can affect the lipophilicity of the compound, which is an important factor in drug design. The compound's anticancer activity can be assessed through in vitro assays, and the IC50 values can provide a measure of its potency . Additionally, the non-linear optical activity of related compounds suggests potential applications beyond medicinal chemistry .

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-4-11-28-19-8-6-18(7-9-19)25-21(27)23-13-16-5-10-20(22-12-16)17-14-24-26(2)15-17/h5-10,12,14-15H,3-4,11,13H2,1-2H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDQOGNPNYGUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-butoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

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